N-Benzyl-4-bromo-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromo-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKWQRXXEQXRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716550 | |
| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289132-66-6 | |
| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Benzyl 4 Bromo N Methylpyridin 2 Amine
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of N-Benzyl-4-bromo-N-methylpyridin-2-amine reveals several plausible disconnection points, offering flexibility in the synthetic design. The most logical disconnections involve the C-N bonds of the tertiary amine and the C-Br bond of the pyridine (B92270) ring.
Primary Disconnections:
Disconnection A (C-N Benzyl (B1604629) Bond): This disconnection is the most straightforward, leading to 4-bromo-N-methylpyridin-2-amine and a benzyl halide (e.g., benzyl bromide). This approach relies on a final N-alkylation step to introduce the benzyl group.
Disconnection B (C-N Methyl Bond): Alternatively, the methyl group can be disconnected, leading to N-benzyl-4-bromopyridin-2-amine and a methylating agent (e.g., methyl iodide).
Disconnection C (Sequential C-N Bonds): A stepwise disconnection first at the benzyl-nitrogen bond and then at the methyl-nitrogen bond simplifies the precursors to 4-bromo-2-aminopyridine, a benzylating agent, and a methylating agent.
Disconnection D (C-Br Bond): This disconnection points to N-benzyl-N-methylpyridin-2-amine as a precursor, which would require a regioselective bromination at the 4-position.
Precursor Chemistry and Starting Material Considerations
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.
The synthesis of 4-bromo-N-methylpyridin-2-amine can be approached through several routes, primarily involving the bromination of a suitable pyridine precursor followed by methylation. One common starting material is 2-aminopyridine (B139424). Direct bromination of 2-aminopyridine often leads to a mixture of products, with the 5-bromo and 3,5-dibromo derivatives being major products. heteroletters.orgresearchgate.net Therefore, a more controlled approach is necessary to achieve 4-bromination.
A plausible route involves the protection of the amino group of 2-aminopyridine, followed by directed bromination. For instance, acetylation of 2-aminopyridine to form 2-acetamidopyridine can alter the directing effects of the substituent, potentially favoring bromination at the 4-position under specific conditions. Subsequent deprotection would yield 4-bromo-2-aminopyridine.
Once 4-bromo-2-aminopyridine is obtained, N-methylation can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. nih.gov Care must be taken to control the reaction conditions to favor mono-methylation and avoid the formation of the quaternary ammonium salt.
Another approach starts from 2,4-dibromopyridine-N-oxide, which can undergo an ammoniation reaction followed by reduction to yield 2-amino-4-bromopyridine. google.com
The N-benzyl and N-methyl groups are typically introduced using commercially available and highly reactive alkylating agents.
N-Benzylating Agents: Benzyl bromide and benzyl chloride are the most common reagents for N-benzylation. The reaction is a nucleophilic substitution where the amine nitrogen attacks the benzylic carbon.
N-Methylating Agents: Methyl iodide and dimethyl sulfate are standard reagents for N-methylation. These reactions are generally efficient but require careful control to prevent over-alkylation, especially when starting with a primary amine. nih.gov
Reductive amination provides an alternative route for introducing the benzyl group, involving the reaction of an amine with benzaldehyde in the presence of a reducing agent. researchgate.net
Multi-Step Synthesis Pathways for this compound
Based on the retrosynthetic analysis and precursor chemistry, several multi-step pathways can be devised to synthesize the target compound.
Achieving regioselective bromination at the 4-position of a 2-aminopyridine derivative is a key challenge. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (3- and 5-positions).
Table 1: Strategies for Regioselective Bromination
| Strategy | Description | Key Reagents | Potential Outcome |
|---|---|---|---|
| Direct Bromination of 2-Aminopyridine | Prone to forming a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers. heteroletters.orgresearchgate.net | Br₂, NBS | Low regioselectivity for the 4-position. |
| Bromination of a Protected 2-Aminopyridine | The protecting group can alter the electronic properties and steric hindrance, potentially favoring 4-bromination. | Acetic anhydride, then Br₂ | Improved regioselectivity may be achievable. |
| Synthesis from a Pre-brominated Core | Starting with a pyridine ring already brominated at the 4-position, such as 2,4-dibromopyridine, and then introducing the amino group. google.com | 2,4-dibromopyridine, NH₃ | High regioselectivity for the bromo substituent. |
Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The choice of brominating agent, such as N-bromosuccinimide (NBS), and reaction conditions can influence the regioselectivity. mdpi.com
The final steps in the synthesis involve the sequential N-alkylation of the amine. A common pathway would start with 4-bromo-2-aminopyridine.
N-Methylation: The primary amino group of 4-bromo-2-aminopyridine can be selectively methylated to form 4-bromo-N-methylpyridin-2-amine. This can be achieved using one equivalent of a methylating agent in the presence of a non-nucleophilic base to prevent dialkylation. nih.gov
N-Benzylation: The resulting secondary amine, 4-bromo-N-methylpyridin-2-amine, can then be benzylated using benzyl bromide or a similar reagent. wikipedia.org The presence of a base is required to neutralize the hydrogen bromide formed during the reaction.
An alternative order of alkylation is also possible, starting with N-benzylation of 4-bromo-2-aminopyridine followed by N-methylation. The choice of sequence may depend on the relative reactivity of the intermediates and the ease of purification.
Table 2: Proposed Multi-Step Synthesis Pathway
| Step | Reaction | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Amination and Reduction | 2,4-Dibromopyridine-N-oxide | 1. NH₃, 2. Reducing agent | 4-Bromo-2-aminopyridine |
| 2 | N-Methylation | 4-Bromo-2-aminopyridine | Methyl iodide, Base (e.g., NaH) | 4-Bromo-N-methylpyridin-2-amine |
| 3 | N-Benzylation | 4-Bromo-N-methylpyridin-2-amine | Benzyl bromide, Base (e.g., K₂CO₃) | this compound |
This pathway offers a logical and potentially high-yielding route to the target compound, leveraging established methodologies for pyridine functionalization and amine alkylation.
Formation of the Pyridin-2-amine Linkage
The central challenge in synthesizing this compound lies in the formation of the tertiary amine bond at the C2 position of the pyridine ring. The two predominant strategies for forging this C-N bond are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a powerful and versatile method for forming carbon-nitrogen bonds. This reaction is particularly effective for coupling aryl halides with amines. In the context of synthesizing the target molecule, the reaction would involve the cross-coupling of a 2-halo-4-bromopyridine (typically 2-chloro- or 2-bromo-4-bromopyridine) with the secondary amine, N-benzylmethylamine.
The catalytic cycle generally involves a Pd(0) species, which undergoes oxidative addition into the aryl-halide bond (C-X). The resulting Pd(II) complex coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields. acs.org For instance, N-arylpyrimidin-2-amine derivatives have been successfully synthesized using catalytic systems composed of dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present. A direct SNAr reaction between 2,4-dihalopyridine and N-benzylmethylamine could potentially form the desired linkage. However, this method often requires harsh reaction conditions, such as high temperatures, and may suffer from a lack of selectivity and lower yields compared to catalyzed methods. Electron-withdrawing groups on the pyridine ring can dramatically accelerate SNAr reaction rates. acs.org
Another approach involves the activation of pyridine N-oxides. Reaction of pyridine N-oxides with activating agents can facilitate the introduction of an amino group at the C2 position in a process known as a Reissert-Henze-type reaction. nih.gov
Optimization of Reaction Conditions and Yield Enhancement for Complex Syntheses
Achieving a high yield of this compound, particularly in a complex synthesis, requires meticulous optimization of reaction parameters. The Buchwald-Hartwig amination is famously sensitive to the combination of catalyst, ligand, base, and solvent.
Key Optimization Parameters:
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often highly effective as they promote both the oxidative addition and the final reductive elimination steps. acs.org Xantphos is another ligand noted for its effectiveness in amination reactions. chemrxiv.org
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction rate and yield.
Solvent: Aprotic solvents such as toluene, dioxane, and DMF are typically used. The solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature: Most Buchwald-Hartwig aminations require heating, with temperatures often ranging from 80 to 110 °C. researchgate.net
Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify the optimal conditions by varying multiple factors simultaneously, moving beyond the traditional one-variable-at-a-time (OVAT) approach. bristol.ac.uk
The following table summarizes typical conditions screened during the optimization of Buchwald-Hartwig amination reactions for N-aryl bond formation.
| Parameter | Variation | Rationale and Common Observations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ is often preferred for its stability. The choice can influence catalyst activation and overall efficiency. researchgate.net |
| Phosphine Ligand | XPhos, RuPhos, Xantphos, BINAP | Ligand choice is critical. Bulky, electron-rich ligands generally accelerate reductive elimination and improve yields for challenging substrates. acs.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-coordinating bases are essential. NaOtBu is common and effective, while Cs₂CO₃ is a milder option that can be beneficial for sensitive substrates. researchgate.net |
| Solvent | Toluene, Dioxane, DMF | Toluene and dioxane are standard. DMF can be effective but may lead to side reactions at high temperatures. chemrxiv.org |
| Temperature | 70 - 115 °C | Higher temperatures often increase reaction rates, but can also lead to catalyst decomposition or side product formation. The optimal temperature balances rate and stability. researchgate.net |
Green Chemistry Principles and Sustainable Approaches in Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. ijarsct.co.in The synthesis of pyridine derivatives is an active area for the application of these principles. nih.gov
Sustainable Strategies:
Catalyst Choice: While palladium is highly effective, its cost and toxicity are drawbacks. Research into replacing palladium with more abundant and less toxic first-row transition metals, such as iron or copper, is a key goal. Iron-catalyzed cyclization reactions, for example, have been developed for the green synthesis of substituted pyridines. rsc.org
Alternative Solvents: Traditional volatile organic solvents (VOCs) are a major source of chemical waste. The use of greener solvents is a priority. Deep Eutectic Solvents (DES) and bio-based solvents, such as eucalyptol, have been explored as sustainable alternatives for cross-coupling reactions. researchgate.netijarsct.co.in
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net It can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions. ijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot or tandem reactions, where multiple transformations occur in a single vessel, are highly desirable as they reduce the need for intermediate purification steps, saving solvents and energy. acs.org
Stereochemical Control and Regioselectivity in this compound Synthesis
Stereochemical Control: The target compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, considerations of stereochemical control (enantioselectivity or diastereoselectivity) are not applicable to the synthesis of the final product itself, assuming the use of achiral starting materials and reagents.
Regioselectivity: Regioselectivity is a critical consideration in the synthesis of this compound. The synthetic strategy must selectively introduce the N-benzylmethylamino group at the C2 position of the pyridine ring while the bromo substituent remains at the C4 position.
If the synthesis begins with a precursor such as 2,4-dibromopyridine, the reaction with N-benzylmethylamine must be directed selectively to the C2 position. The inherent electronic properties of the pyridine ring make the C2 (ortho) and C4 (para) positions electrophilic and thus susceptible to nucleophilic attack. The relative reactivity of halogens at these positions is influenced by several factors:
Electronic Effects: The nitrogen atom's electron-withdrawing inductive effect and resonance stabilization of the Meisenheimer intermediate both activate the C2 and C4 positions for nucleophilic substitution.
Catalyst-Ligand Interactions: In palladium-catalyzed reactions, the choice of ligand can influence the regioselectivity. The steric and electronic properties of the ligand can favor oxidative addition at one position over another. For instance, steric hindrance around the C2 position could potentially direct the catalyst to the C4 position, or vice versa, depending on the specific catalytic system.
Leaving Group Ability: In some cases, the differential reactivity of C-Br versus C-Cl bonds can be exploited. Starting with a substrate like 4-bromo-2-chloropyridine could allow for selective reaction at the more reactive C-Cl bond under specific palladium-catalyzed conditions, leaving the C-Br bond intact for subsequent transformations.
Controlling regioselectivity is a persistent challenge in pyridine chemistry. researchgate.net However, a judicious choice of starting material (e.g., 2-amino-4-bromopyridine followed by N-alkylation steps) or careful optimization of catalyst-controlled cross-coupling conditions on a dihalogenated precursor can achieve the desired 2,4-disubstitution pattern. nih.govrsc.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of N Benzyl 4 Bromo N Methylpyridin 2 Amine
Mechanistic Pathways of N-Benzyl-4-bromo-N-methylpyridin-2-amine Functionalization
The functionalization of this compound is primarily achieved through three major classes of reactions: palladium-catalyzed cross-coupling at the C4-position, nucleophilic aromatic substitution on the pyridine (B92270) ring, and C-H activation directed by the compound's nitrogen centers. Each of these pathways provides a distinct strategy for molecular elaboration.
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromo Position
The bromine atom at the C4 position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental to building molecular complexity from the core structure.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govyoutube.com For this compound, the C4-bromo position readily participates in this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups.
The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.orgyoutube.comyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield. mdpi.comnih.gov Electron-rich boronic acids have been shown to produce good yields in related systems. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyridine Analogs
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | mdpi.com |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | nih.gov |
| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90-95 | 97 | nih.gov |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 80 | researchgate.net |
| Various Arylboronic acids | Pd(OAc)₂/Phosphinous acid | - | K₃PO₄ | Water | 100 | Good-Excellent | nih.gov |
CPME = Cyclopentyl methyl ether; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Data is illustrative for reactions on analogous 4-halopyridine or aryl bromide systems.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines, also using a palladium catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is highly relevant for modifying this compound at the C4-position to introduce new amino substituents, including primary and secondary alkylamines, arylamines, and various nitrogen-containing heterocycles.
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylated amine product. wikipedia.orglibretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which must be sufficiently bulky and electron-rich to promote the key steps of the catalytic cycle. cmu.edu A variety of bases, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), are employed to facilitate the deprotonation of the amine. chemspider.comnih.gov This methodology has proven effective for the amination of various bromopyridines. cmu.eduacs.org
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Benzylamine (B48309) | Pd(OAc)₂ (5) | (o-biphenyl)P(t-Bu)₂ (7.5) | NaOtBu | Toluene | 80 | Good | cmu.edu |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol scale) | BINAP (0.35 mmol scale) | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| Various Anilines | Pd precatalyst (1-2) | tBuBrettPhos (1-2) | LHMDS | THF | RT | Good-Excellent | nih.gov |
| Diphenylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | High | researchgate.net |
| Octylamine | Pd(OAc)₂ (0.5-1.0) | CyPF-tBu (0.5-1.0) | NaOtBu | Dioxane | 100 | 98 | nih.gov |
dba = tris(dibenzylideneacetone)dipalladium(0); BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; LHMDS = Lithium bis(trimethylsilyl)amide. Data is illustrative for reactions on analogous halo-heterocycle systems.
Beyond Suzuki and Buchwald-Hartwig reactions, the C4-bromo position is amenable to other palladium-catalyzed transformations.
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgscirp.org This method can be used to install alkynyl moieties at the C4-position of this compound, providing a gateway to further functionalization. Studies on the closely related 2-amino-3-bromopyridines have shown that this transformation proceeds in high yields under optimized conditions. scirp.org
The Heck coupling reaction joins the aryl halide with an alkene to form a substituted alkene, though this is less commonly reported for this specific class of substrate compared to Sonogashira or Suzuki couplings. Other notable cross-coupling reactions that could be applied include the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), expanding the range of functional groups that can be introduced.
Table 3: Conditions for Sonogashira Coupling of Bromopyridine Analogs with Terminal Alkynes
| Terminal Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 | scirp.org |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 85 | scirp.org |
| 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 94 | scirp.org |
| (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 88 | scirp.org |
Data derived from studies on 2-amino-3-bromopyridines, which serve as a strong proxy for the reactivity of the target compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electron-rich benzene (B151609) rings, pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 (para) positions. uci.edulibretexts.org
For this compound, the C4-bromo group can be displaced by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C4 carbon to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the electron-withdrawing effect of the ring nitrogen. Subsequent elimination of the bromide leaving group re-establishes aromaticity and yields the substituted product.
The reactivity in SNAr reactions on N-methylpyridinium ions has been studied, revealing a leaving group order of F > Cl ≈ Br > I is not always followed. nih.gov Instead, for substitutions with piperidine, the rate-determining step can shift, leading to a different reactivity pattern where bromo- and chloro-pyridines show similar reactivity. nih.govnih.gov The reaction is generally favored with strong nucleophiles such as alkoxides, thiolates, and amines under forcing conditions.
Table 4: Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridine Systems
| Nucleophile | Leaving Group | Conditions | Product Type | Comments | Ref |
| Methoxide (MeO⁻) | Cl | DMSO or THF | 4-Methoxypyridine | The pyridine nitrogen activates the para position for substitution. | uci.edu |
| Piperidine | Br | Methanol | 4-Piperidinopyridine | The reaction is second-order in piperidine; reactivity is similar for Cl, Br, and I leaving groups. | nih.govnih.gov |
| Alcohols (e.g., EtOH) | Cl | High temp, with base (e.g., LiOH) | 4-Alkoxypyridine | Requires base to deprotonate the alcohol and overcome low nucleophilicity. | bath.ac.uk |
| Thiols (R-SH) | Cl/Br | Base (e.g., K₂CO₃) | 4-(Alkyl/Aryl)thiopyridine | Thiols are potent nucleophiles for SNAr reactions. | wikipedia.org |
Data is illustrative for reactions on analogous 4-halopyridine systems.
C-H Activation and Functionalization Strategies Directed by Nitrogen
A more advanced strategy for functionalization involves the transition-metal-catalyzed activation of otherwise inert C-H bonds. In this compound, the nitrogen atoms of both the pyridine ring and the benzylamino group can act as directing groups, guiding a metal catalyst to a specific C-H bond. cam.ac.uk
The most common pathway is the ortho-C-H functionalization of the benzyl (B1604629) ring. The reaction is believed to proceed via coordination of the pyridine nitrogen to a metal center (e.g., palladium), which then facilitates the cleavage of a C-H bond on the ortho position of the benzyl group through a cyclometalation step. caltech.edu This forms a stable five-membered palladacycle intermediate. This intermediate can then engage in various catalytic cycles to install new functional groups, such as aryl, alkyl, or acyl moieties, at the benzylic ortho position. nih.govnih.gov This strategy allows for selective modification of the benzyl group without affecting the pyridine core or the C-Br bond, providing an orthogonal approach to the cross-coupling reactions at C4.
Table 5: Potential Nitrogen-Directed C-H Functionalization Reactions
| Reaction Type | Coupling Partner | Catalyst | Conditions | Functionalized Position | Ref |
| Arylation | Aryl Iodonium Salts | Pd(OAc)₂ | Et₃N, moderate to high temp | Benzyl ortho-position | nih.gov |
| Olefination | Alkenes | RhCl(PPh₃)₃ | Toluene, 110°C | Benzyl ortho-position | caltech.edu |
| Sulfonylation | Arylsulfonyl Chlorides | Pd(OAc)₂ | Additive, high temp | Benzyl ortho-position | nih.gov |
| Amination | Azides | Ni(py)₄(OTf)₂ | Ligand, solvent | Benzylic C-H bond | mdpi.com |
This table presents potential reactions based on established methods for nitrogen-directed C-H activation on analogous N-benzylamine and pyridine systems.
Influence of the Bromo Substituent on Pyridine Ring Reactivity and Electron Density
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density through an inductive effect. wikipedia.orgjscimedcentral.comlibretexts.org This general characteristic makes the pyridine nucleus less reactive towards electrophilic aromatic substitution compared to benzene, and more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.orgjscimedcentral.com
The introduction of a bromo substituent at the 4-position further modulates this reactivity profile. The bromine atom exerts two opposing electronic effects:
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the ring inductively, further deactivating the ring toward electrophilic attack. libretexts.orgmdpi.com
Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine π-system. nih.gov This resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal.
For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character. mdpi.com This net withdrawal by the 4-bromo substituent enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net The reactivity of 4-halopyridines can be dramatically "switched on" by protonation or coordination of a Lewis acid to the ring nitrogen. nih.gov This creates a pyridinium (B92312) cation, which substantially increases the ring's positive charge and enhances its reactivity toward nucleophiles by thousands of folds. nih.gov
The electronic influence of a substituent on a pyridine ring can be quantified using parameters like the Hammett substituent constant (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Comparing the bromo substituent to other groups illustrates its electronic impact.
| Substituent at C4-Position | Hammett Constant (σp) | Dominant Electronic Effect | Impact on Nucleophilic Attack |
|---|---|---|---|
| -NO2 | +0.78 | Strongly Electron-Withdrawing | Strongly Activating |
| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly Activating |
| -Br | +0.23 | Electron-Withdrawing | Activating |
| -Cl | +0.23 | Electron-Withdrawing | Activating mdpi.com |
| -H | 0.00 | Neutral (Reference) | Baseline |
| -OCH3 | -0.27 | Electron-Donating | Deactivating |
| -N(CH3)2 | -0.83 | Strongly Electron-Donating | Strongly Deactivating mdpi.com |
Role of the Tertiary Amine Nitrogen in Coordination and Catalysis
This compound possesses two distinct nitrogen centers capable of engaging in coordination chemistry: the sp²-hybridized endocyclic pyridine nitrogen and the sp³-hybridized exocyclic tertiary amine nitrogen. wikipedia.orgquora.com The lone pair on the pyridine nitrogen is located in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it readily available for coordination to Lewis acids and transition metals. wikipedia.orgjscimedcentral.com
The 2-(N,N-dialkylamino)pyridine motif is a well-established directing group in transition-metal-catalyzed reactions. rsc.org The pyridine nitrogen can act as an anchor, coordinating to a metal center and positioning it to interact with other parts of the molecule. This often involves the formation of a stable five- or six-membered metallacycle, which can facilitate transformations like C-H bond activation. rsc.org
In the case of this compound, the combination of the pyridine nitrogen and the exocyclic tertiary amine nitrogen allows it to function as a potential bidentate ligand. While direct steric hindrance from the benzyl and methyl groups might influence complex formation, related structures such as 2-[(N-acetyl-N-methyl)amino]pyridine are known to chelate to metal centers via both the pyridine nitrogen and the amide oxygen. capes.gov.br This bidentate coordination enhances the stability of the resulting metal complex, which is a crucial factor in catalysis. The benzyl group itself is often a favored substituent on ligands used in catalytic applications. acs.orgacs.orgnih.gov The versatility of aminopyridine ligands in catalysis is demonstrated by their use with a variety of transition metals.
| Metal Catalyst | Reaction Type | Role of Aminopyridine Ligand | Reference |
|---|---|---|---|
| Palladium (Pd) | Carbonylative Intramolecular Cyclization | Pyridyl nitrogen acts as a directing group and intramolecular nucleophile. | rsc.org |
| Rhodium (Rh) | C(sp²)–H Functionalization/Cyclization | Pyridine-directed insertion of Rh(III) into a C-H bond to form a rhodacycle intermediate. | rsc.org |
| Copper (Cu) | Oxidative Coupling | Monodentate pyridyl-based ligand facilitates homocoupling. | acs.org |
| Ruthenium (Ru) | SNAr Amination | Catalyzes reaction via transient η⁶-pyridine complex formation. | thieme-connect.de |
| Nickel (Ni) | 1,2-Nitrogen Migration/Coupling | Pyridyl-imidazole ligand used in cooperative catalysis for C-C bond formation. | rsc.org |
Kinetic and Thermodynamic Considerations in this compound Transformations
While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the literature, the principles governing its transformations can be understood from studies of related systems. The kinetics (reaction rate) and thermodynamics (equilibrium position) of reactions involving this compound are intrinsically linked to the electronic and steric properties of its functional groups.
Kinetic Considerations: The rate of a chemical reaction involving this molecule, such as a nucleophilic aromatic substitution at the C4-position, is highly dependent on the energy of the transition state. The electron-withdrawing nature of the bromo substituent and the pyridine nitrogen helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy and increasing the reaction rate.
Studies on related compounds have established quantitative relationships between electronic properties and reactivity. For instance, research on the enzyme inhibitory activity of 4-halopyridines demonstrated a correlation between the rate of enzyme inactivation (k_inact/K_I) and the pKa of the pyridine derivative. nih.gov Similarly, kinetic studies on enzyme inhibitors featuring substituted benzylamine moieties have used Lineweaver-Burk plots to determine the mechanism of action and key kinetic constants like K_m (Michaelis-Menten constant). acs.orgacs.org These examples show that reaction rates can be predictably tuned by modifying the electronic nature of substituents.
The stability of complexes formed by pyridino-crown ethers with amine guests has been shown to correlate directly with the Hammett constant of the substituent on the pyridine ring. mdpi.com Electron-withdrawing groups decrease the basicity of the pyridine nitrogen, leading to weaker hydrogen bonds and less stable complexes (i.e., smaller stability constants, K_s). mdpi.com This provides a clear example of how thermodynamics are quantitatively linked to the electronic effects discussed in section 3.2. Thermodynamic data such as enthalpies of formation for brominated organic compounds can be determined experimentally using techniques like calorimetry or by analyzing temperature-dependent equilibrium constants (the van 't Hoff equation). nih.govresearchgate.net
| System | Parameter Measured | Observation | Reference |
|---|---|---|---|
| Pyridino-18-crown-6 Ethers + Amines | Complex Stability Constant (log Ks) | Complex stability decreases as the electron-withdrawing strength of the C4-substituent increases. | mdpi.com |
| 4-Halopyridines + Cysteine Residue | Enzyme Inactivation Rate (kinact/KI) | A correlation exists between the inactivation rate and the pKa of the halopyridine. | nih.gov |
| 7-Azaindole Inhibitors + Kinases | Michaelis-Menten Constant (Km) | Kinetic analysis showed a competitive inhibition mechanism with respect to ATP. | acs.orgacs.org |
| Pyridinium Bromide + Bromine | Thermal Decomposition | Differential Scanning Calorimetry (DSC) identified melting points and compositions of stable adducts. | researchgate.net |
Applications of N Benzyl 4 Bromo N Methylpyridin 2 Amine in Advanced Chemical Synthesis and Material Science Research
Utilization as a Versatile Synthetic Building Block
The strategic placement of a bromo substituent and an amino group on the pyridine (B92270) ring makes N-Benzyl-4-bromo-N-methylpyridin-2-amine a highly valuable intermediate in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Precursor in the Construction of Diverse Heterocyclic Scaffolds
The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of a wide range of fused heterocyclic compounds. The presence of the amino group allows for cyclization reactions to form bicyclic and polycyclic systems of medicinal and material importance. For instance, 2-aminopyridines are known to react with various reagents to construct fused ring systems like imidazo[1,2-a]pyridines, which are prevalent in many biologically active molecules. The general reactivity of 2-aminopyridines suggests that this compound can undergo similar transformations, leading to novel, substituted heterocyclic frameworks. nih.govgoogle.comfrontiersin.org
Furthermore, the bromine atom at the 4-position offers a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.netmdpi.comnih.gov These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents, including aryl, alkenyl, and alkynyl groups. This dual reactivity of the amino and bromo groups enables a diversity-oriented synthesis approach, where a single starting material can be converted into a library of structurally diverse heterocyclic compounds. frontiersin.org
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-N-benzyl-N-methylpyridin-2-amine |
| Heck Coupling | Alkene | 4-Alkenyl-N-benzyl-N-methylpyridin-2-amine |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-N-benzyl-N-methylpyridin-2-amine |
| Buchwald-Hartwig Amination | Amine | 4-Amino-N-benzyl-N-methylpyridin-2-amine |
Intermediate for Polyfunctionalized Organic Molecules
Beyond the synthesis of heterocyclic systems, this compound serves as an intermediate for the preparation of polyfunctionalized organic molecules. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce new functional groups. For example, the Buchwald-Hartwig amination allows for the introduction of a second amino group at the 4-position, leading to substituted 2,4-diaminopyridines. wikipedia.orglibretexts.orgresearchgate.net These diaminopyridines are important substructures in various pharmaceuticals and functional materials.
The N-benzyl and N-methyl groups on the exocyclic amine also play a crucial role. The benzyl (B1604629) group can be removed under certain conditions, revealing a secondary amine that can be further functionalized. The methyl group, on the other hand, influences the steric and electronic properties of the amino group, which can affect the reactivity and selectivity of subsequent reactions. This combination of functionalities in a single molecule provides a platform for the systematic development of complex organic molecules with tailored properties.
Exploration as a Ligand or Ligand Precursor in Catalysis
The nitrogen atoms in this compound, particularly the pyridine ring nitrogen and the exocyclic amino nitrogen, possess lone pairs of electrons that can coordinate to transition metals. This makes the compound and its derivatives attractive candidates for use as ligands in catalysis.
Coordination Chemistry with Transition Metals
The coordination chemistry of 2-aminopyridine derivatives with various transition metals, including copper, zinc, and palladium, has been extensively studied. nih.govpvpcollegepatoda.orgresearchgate.netmdpi.com These ligands typically coordinate to the metal center through the pyridine nitrogen atom. The exocyclic amino group can also participate in coordination, leading to the formation of chelate complexes, or it can engage in hydrogen bonding to stabilize the resulting complex. pvpcollegepatoda.org The crystal structures of several metal complexes with aminopyridine-type ligands have been reported, revealing diverse coordination modes and geometries. nih.govresearchgate.netmdpi.com It is expected that this compound would exhibit similar coordination behavior, forming stable complexes with a range of transition metals. The steric bulk of the N-benzyl-N-methylamino group would likely influence the coordination geometry and the properties of the resulting metal complexes.
Application in Homogeneous and Heterogeneous Catalysis
Transition metal complexes bearing aminopyridine-based ligands have found applications in various catalytic transformations. While specific catalytic applications of this compound complexes are not yet widely reported, the known catalytic activity of related systems suggests significant potential. For example, palladium complexes of aminopyridines can act as catalysts for cross-coupling reactions. nih.gov The tunability of the ligand structure, by modifying the substituents on the pyridine ring or the amino group, allows for the optimization of the catalyst's performance in terms of activity, selectivity, and stability.
Potential in Asymmetric Catalysis and Chiral Ligand Design
The design of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov N-substituted aminopyridines are promising scaffolds for the development of novel chiral ligands. bohrium.com The introduction of a chiral center, for instance, by using a chiral benzyl group or by modifying the N-methyl group, could transform this compound into a chiral ligand.
Chiral N,N'-dioxide ligands derived from amino acids have shown great promise in asymmetric catalysis. rsc.orgresearchgate.netresearchgate.net By analogy, oxidation of the nitrogen atoms in a chiral version of this compound could lead to a new class of chiral N,N'-dioxide ligands. These ligands, in combination with various metal ions, could be screened for their efficacy in a wide range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions. The modular nature of the this compound framework allows for systematic modifications to fine-tune the steric and electronic properties of the resulting chiral ligand, which is crucial for achieving high levels of enantioselectivity in catalytic processes.
Development of Novel Reagents and Methodologies Based on this compound
Currently, there are no published methodologies or studies that utilize this compound as a novel reagent or precursor in synthetic chemistry. The chemical structure, possessing a bromo-substituted pyridine ring, offers potential reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) which are fundamental in medicinal chemistry and materials science. For example, studies on other N-benzyl substituted compounds have shown their utility in creating libraries of molecules for pharmacological evaluation. nih.govresearchgate.net Furthermore, research on related bromo-pyridinyl compounds demonstrates their role as key intermediates in the synthesis of complex molecules, including pharmaceutical agents. google.commdpi.com However, specific protocols or novel reagents derived directly from this compound have not been reported. The development of new synthetic methods would first require foundational studies to establish its reactivity and potential as a building block.
Advanced Spectroscopic and Structural Characterization Techniques for N Benzyl 4 Bromo N Methylpyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment of individual atoms and their connectivity.
1D and 2D NMR Techniques for Connectivity and Conformation
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are critical for establishing the molecular framework of N-Benzyl-4-bromo-N-methylpyridin-2-amine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl (B1604629), methyl, and pyridin-2-amine moieties.
Benzyl Group: The five protons of the phenyl ring would likely appear as a multiplet in the aromatic region (approximately 7.20-7.40 ppm). The two benzylic protons (-CH₂-) would present as a singlet around 4.5-4.8 ppm.
N-Methyl Group: The three protons of the N-methyl group are expected to produce a sharp singlet at approximately 3.1-3.3 ppm.
Pyridine (B92270) Ring: The three protons on the substituted pyridine ring would exhibit characteristic shifts and couplings. The H6 proton, adjacent to the nitrogen, would be the most downfield (around 8.0-8.2 ppm) and appear as a doublet. The H5 proton would likely be a doublet of doublets around 6.8-7.0 ppm, and the H3 proton would appear as a doublet around 6.6-6.8 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data, with signals corresponding to each unique carbon atom.
Aromatic Carbons: The pyridine and benzene (B151609) ring carbons would generate signals in the typical aromatic region (110-160 ppm). The C4 carbon, bonded to the bromine atom, would have its chemical shift influenced by the halogen's electron-withdrawing and anisotropic effects.
Aliphatic Carbons: The benzylic carbon (-CH₂) is anticipated around 55-60 ppm, while the N-methyl carbon (-CH₃) would be found further upfield, around 40-45 ppm.
2D NMR: To confirm these assignments and establish the precise connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the relationships between the H3, H5, and H6 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for connecting the distinct fragments of the molecule. For instance, correlations would be expected from the benzylic protons to the C2 carbon of the pyridine ring and to the ipso-carbon of the phenyl ring, confirming the N-benzyl linkage. Similarly, correlations from the N-methyl protons to the C2 carbon would verify the N-methyl substitution.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.2 | 42 |
| N-CH₂ | 4.6 | 57 |
| Pyridine C2 | - | 158 |
| Pyridine C3 | 6.7 (d) | 110 |
| Pyridine C4 | - | 115 |
| Pyridine C5 | 6.9 (dd) | 140 |
| Pyridine C6 | 8.1 (d) | 148 |
| Benzyl C1' (ipso) | - | 138 |
| Benzyl C2'/C6' (ortho) | 7.3 (m) | 128 |
| Benzyl C3'/C5' (meta) | 7.4 (m) | 129 |
| Benzyl C4' (para) | 7.3 (m) | 127 |
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
The this compound molecule possesses several single bonds around which rotation can be hindered, potentially leading to the existence of different conformers that can interconvert. Specifically, rotation around the C2-N(amine) bond can be restricted due to steric hindrance between the N-substituents and the proton at the C3 position of the pyridine ring.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can provide insight into these conformational exchange processes. At low temperatures, the rotation around a hindered bond might become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the activation energy (ΔG‡) for the rotational barrier. This would provide valuable thermodynamic data on the conformational flexibility of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Molecular Conformation and Torsion Angles
An X-ray crystal structure of this compound would reveal its preferred conformation in the solid state. Key structural parameters that would be determined include:
Pyridine Ring Planarity: Confirmation of the aromatic, planar nature of the 4-bromopyridine ring.
Amine Geometry: The geometry around the exocyclic nitrogen atom (N2) would likely be trigonal planar or very close to it, indicating sp²-hybridization due to the involvement of the nitrogen lone pair in resonance with the pyridine ring.
Key Torsion Angles for Conformational Analysis
| Atoms Defining Torsion Angle | Description |
| C3-C2-N-CH₂ | Orientation of the benzyl group relative to the pyridine plane |
| C2-N-CH₂-C1' | Orientation of the phenyl ring relative to the C2-N-CH₂ plane |
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules arrange themselves in a crystal lattice. The packing is governed by a network of intermolecular interactions. For this compound, the following interactions would likely be significant:
π-π Stacking: The electron-rich benzene ring and the electron-deficient pyridine ring could engage in offset π-π stacking interactions, which are a common packing motif for aromatic compounds.
Halogen Bonding: The bromine atom on the pyridine ring could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of another pyridine ring.
C-H···π Interactions: Hydrogen atoms from the benzyl or methyl groups could interact with the electron clouds of the aromatic rings of neighboring molecules.
The absence of strong hydrogen bond donors (like N-H) means that the crystal packing will be primarily driven by these weaker, yet collectively significant, non-covalent interactions.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the calculation of its elemental composition. It also provides structural information based on the molecule's fragmentation pattern upon ionization.
For this compound (C₁₃H₁₃BrN₂), the mass spectrum would exhibit several key features:
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Crucially, due to the presence of a single bromine atom, this peak would appear as a characteristic doublet, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS would confirm the molecular formula by providing an exact mass measurement.
Fragmentation Pathways: The primary fragmentation pathway for N-benzyl amines is typically α-cleavage, the breaking of the bond between the benzylic carbon and the nitrogen atom.
Benzyl Cation: Loss of the substituted pyridine radical would lead to the formation of the highly stable benzyl cation (C₇H₇⁺) or tropylium ion, resulting in a very intense peak at m/z 91.
Benzylic Cleavage: Cleavage of the C-N bond can also occur with charge retention on the pyridine-containing fragment.
Loss of Bromine: Fragmentation involving the loss of a bromine radical (Br•) from the molecular ion is also a possible pathway.
Predicted Major Fragments in the Mass Spectrum
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formation Pathway |
| 276/278 | [C₁₃H₁₃BrN₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | α-cleavage, formation of benzyl/tropylium cation |
| 197 | [C₁₃H₁₃N₂]⁺ | Loss of Br radical from M⁺ |
| 185/187 | [C₆H₆BrN₂]⁺ | Loss of phenyl radical from M⁺ |
By combining the insights from these advanced analytical techniques, a complete and unambiguous structural and conformational profile of this compound can be confidently established.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The analysis of FTIR and Raman spectra allows for the assignment of specific vibrational modes to the constituent parts of this compound, namely the 4-bromopyridine ring, the N-benzyl group, and the N-methyl group. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed based on established data for substituted pyridines, benzylamines, and brominated aromatic compounds. cdnsciencepub.comasianpubs.orgnih.govnih.gov
The key vibrational modes for this compound can be categorized as follows:
Aromatic C-H Stretching: The C-H stretching vibrations of both the pyridine and benzene rings are expected to appear in the region of 3100-3000 cm⁻¹. asianpubs.org
Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups associated with the benzyl and methyl substituents give rise to characteristic symmetric and asymmetric stretching vibrations typically observed between 2975 and 2850 cm⁻¹.
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and benzene rings are characteristic of aromatic systems and are anticipated in the 1600-1400 cm⁻¹ range. libretexts.org
CH₂ and CH₃ Bending: The scissoring, wagging, and twisting modes of the methylene and methyl groups produce signals in the 1470-1370 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the aryl-N (pyridine-N) and alkyl-N (benzyl-N and methyl-N) bonds are expected in the 1350-1200 cm⁻¹ range.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
These assignments, derived from studies on similar molecules, allow for a comprehensive functional group analysis and can provide insights into the molecule's conformational state. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2975 - 2850 | Medium |
| C=C and C=N Ring Stretch | Pyridine & Benzene Rings | 1600 - 1400 | Strong-Medium |
| CH₂/CH₃ Bending | -CH₂- and -CH₃ | 1470 - 1370 | Medium |
| C-N Stretch | Aryl-N, Alkyl-N | 1350 - 1200 | Medium |
| C-Br Stretch | Aryl-Br | 600 - 500 | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π*. researchgate.net
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the substituted pyridine and benzene chromophores.
π → π Transitions:* These transitions arise from the π-electron systems of the aromatic rings. Benzene itself typically displays three absorption bands around 184, 204, and 256 nm. quimicaorganica.org The pyridine ring exhibits similar transitions. In this compound, the conjugation between the rings and the influence of substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These are typically weaker than π → π* transitions and can sometimes be obscured by them.
The substituents on the pyridine ring play a crucial role in modifying the absorption spectrum. The amino group (-N(CH₃)(Benzyl)) is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Its electron-donating nature increases the extent of conjugation, leading to a significant bathochromic shift. The bromine atom also acts as an auxochrome, contributing to a red shift through its lone pairs of electrons. quimicaorganica.orgedinst.com
Based on data for related molecules such as 2-aminopyridine (B139424) and other substituted aromatic systems, the expected absorption maxima (λmax) can be predicted. edinst.comacs.org
Computational and Theoretical Investigations of N Benzyl 4 Bromo N Methylpyridin 2 Amine
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data
Without dedicated computational studies on N-Benzyl-4-bromo-N-methylpyridin-2-amine, any attempt to generate the requested content, including data tables and detailed research findings, would be speculative and would not meet the required standards of accuracy.
Based on a comprehensive review of scientific literature and chemical databases, there are currently no publicly available computational and theoretical investigations, including Quantitative Structure-Activity Relationships (QSAR) and cheminformatics studies, specifically focused on the chemical compound This compound .
Future Research Directions and Emerging Paradigms for N Benzyl 4 Bromo N Methylpyridin 2 Amine
Exploration of Novel and More Sustainable Synthetic Pathways
The synthesis of substituted 2-aminopyridines is a cornerstone of medicinal and materials chemistry. morressier.comnih.gov While classical methods often rely on harsh conditions, the future synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine could pivot towards more sustainable and efficient protocols. morressier.com
One promising direction is the adoption of multicomponent reactions (MCRs), which offer an atom-economical and environmentally benign approach to complex molecules from simple precursors in a one-pot setup. nih.govresearchgate.net Another avenue lies in the exploration of catalyst-free synthetic methods, which can reduce costs and minimize metal contamination in the final product. rsc.org For instance, methods have been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine and acetamidine hydrochloride without a catalyst. rsc.org
Furthermore, the use of pyridine (B92270) N-oxides as starting materials presents a redox-neutral pathway to N-substituted 2-aminopyridines with high regioselectivity and functional group tolerance under mild conditions. morressier.comacs.org Investigating these modern synthetic strategies could lead to more efficient and greener production of this compound and its analogs.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages for this compound | Key Considerations |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net | Identification of suitable starting materials and reaction conditions. |
| Catalyst-Free Synthesis | Lower cost, avoidance of toxic metal catalysts, simplified purification. rsc.org | May require specific activating groups or higher reaction temperatures. |
Unveiling Undiscovered Reactivity Modes and Selective Functionalizations
The this compound molecule is rich in reactive sites, offering significant opportunities for selective functionalization. The bromine atom at the C4 position is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.
Beyond the well-established reactivity of the C-Br bond, future research could focus on the selective C-H functionalization of the pyridine ring. nih.gov While the bromine atom directs reactivity, exploring conditions for the selective activation of other C-H bonds could unlock novel derivatization pathways.
Moreover, the aminopyridine scaffold itself can participate in unique chemical transformations. For example, base-catalyzed isomerization of bromopyridines has been shown to proceed via pyridyne intermediates, leading to unconventional substitution patterns. nih.govrsc.orgresearchgate.net Investigating such "halogen dance" chemistry for this compound could reveal new reactivity modes and provide access to previously inaccessible isomers.
Integration into Advanced Functional Materials with Tailored Properties
The pyridine moiety is a fundamental building block in the design of functional materials due to its coordination ability and electronic properties. nih.gov this compound could serve as a versatile precursor for a range of advanced materials.
Its potential as a ligand for metallosupramolecular architectures is noteworthy. The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal ions, leading to the formation of polymers, cages, and other complex structures with interesting catalytic, photophysical, or magnetic properties.
In the realm of organic electronics, pyridine-containing compounds are utilized for their electron-transporting capabilities. By derivatizing this compound through its bromo-substituent, it may be possible to construct novel organic semiconductors or emitters for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-Bromo-N,N-dimethylpyridin-4-amine has been identified as a versatile intermediate for advanced materials. nbinno.com
Synergistic Approaches: Bridging Advanced Experimental and Computational Methodologies
To accelerate the discovery and optimization of the properties and applications of this compound, a synergistic approach combining experimental and computational methods is crucial. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net
Computational studies can be employed to:
Predict the regioselectivity of functionalization reactions.
Elucidate reaction mechanisms.
Calculate photophysical properties to guide the design of new materials.
Simulate molecular interactions to understand its binding properties in biological or materials contexts.
By integrating computational predictions with laboratory experiments, researchers can rationalize observed outcomes and make more informed decisions in the design of new synthetic routes and functional molecules based on the this compound scaffold.
Table 2: Potential Applications of Computational Chemistry
| Computational Method | Application to this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and bond dissociation energies. researchgate.net | Prediction of reactivity, stability, and potential reaction sites. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Guidance for the design of photophysically active materials. |
Potential for Derivatization Towards Chemically Diverse Scaffolds for Broader Chemical Space Exploration
This compound is an ideal starting point for the generation of diverse chemical libraries for drug discovery and other applications. The strategic positioning of the functional groups allows for systematic modification to explore a vast chemical space.
The bromine atom can be readily substituted with a wide array of functional groups using established cross-coupling methodologies. This allows for the introduction of various aryl, alkyl, and heteroaryl moieties. The secondary amine offers a site for further N-alkylation or N-arylation, introducing additional diversity. mdpi.comnih.gov
This derivatization potential enables the creation of a library of compounds with tailored electronic, steric, and physicochemical properties. Such libraries are invaluable for screening against biological targets to identify new therapeutic agents or for testing in materials science applications to discover novel functional materials. The synthesis of new N-arylpyrimidin-2-amine derivatives has been achieved using palladium catalysts. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzyl-4-bromo-N-methylpyridin-2-amine, and how are reaction conditions optimized?
- The synthesis typically involves sequential bromination and alkylation. For example, bromination of a methylpyridine precursor followed by N-alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF or toluene). Optimization focuses on solvent polarity, temperature control (50–80°C), and stoichiometric ratios to minimize byproducts like over-alkylation or debromination .
- Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS for purity assessment. X-ray crystallography (e.g., SHELX refinement) resolves structural ambiguities .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100–120 K) ensures high-resolution data. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, leveraging direct methods and least-squares minimization to achieve R-factors < 0.05 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR identifies aromatic protons and methyl/benzyl groups, while ¹³C NMR confirms bromine’s electronic effects on the pyridine ring.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M+2 peak).
- IR Spectroscopy : Detects N-H stretches (if present) and C-Br vibrations (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., bromine migration or N-dealkylation) affect synthesis yields, and how are these mitigated?
- Bromine migration during alkylation can occur under acidic conditions, leading to positional isomers. Controlled pH (neutral to slightly basic) and low-temperature stirring minimize this. GC-MS monitors intermediates, while column chromatography isolates the desired product .
- N-Dealkylation is suppressed using non-polar solvents (e.g., toluene) and avoiding strong nucleophiles like iodide .
Q. What computational methods model the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the brominated position). Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are standard .
- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions for biological studies .
Q. How do crystallographic data resolve discrepancies between predicted and observed molecular geometries?
- SC-XRD reveals torsional angles between the benzyl group and pyridine ring, which DFT may overestimate due to van der Waals interactions. Refinement with Olex2 or WinGX integrates experimental constraints, reconciling theory with empirical data .
Q. What strategies are employed to study in vitro biological activity, and how are false positives addressed?
- Targeted Assays : Use recombinant enzymes (e.g., kinases) to measure inhibition (IC₅₀) via fluorescence polarization. Counter-screens with scrambled peptide controls rule out non-specific binding .
- Metabolic Stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation, with LC-MS quantifying parent compound depletion .
Data Contradiction Analysis
Q. How can conflicting NMR and X-ray data on substituent orientation be resolved?
- Dynamic Effects : NMR captures time-averaged conformations in solution, while SC-XRD provides static solid-state geometries. Variable-temperature NMR or NOESY experiments (e.g., 1D/2D) identify rotational barriers of the benzyl group .
Q. Why do computational predictions of bromine’s electronic effects sometimes deviate from experimental reactivity?
- Solvent and Steric Effects : DFT often neglects solvation entropy or steric hindrance from the N-methyl group. Corrections using implicit solvent models (e.g., PCM) or QM/MM hybrid methods improve accuracy .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis.
- Characterization : Cross-validate SC-XRD with powder XRD to confirm phase purity.
- Computational Studies : Benchmark DFT results against MP2 or CCSD(T) for critical electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
